

Technical Guide: Natural Occurrence and Analysis of Ethyl 2-Hydroxyhexanoate

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Compound of Interest

Compound Name: Ethyl 2-hydroxyhexanoate

CAS No.: 52089-55-1

Cat. No.: B3021374

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Executive Summary

Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1) is a volatile ester characterized by a distinct fruity, ether-like, and pineapple aroma. While often overshadowed in literature by its structural isomer ethyl 3-hydroxyhexanoate (a beta-oxidation intermediate) and the branched ethyl 2-hydroxy-4-methylpentanoate (a leucine derivative), the 2-hydroxy isomer represents a specific metabolic niche in fruit maturation and yeast fermentation.

This guide provides a technical deep-dive into its natural occurrence, biosynthetic origins via the alpha-keto acid reduction pathway, and validated protocols for its isolation and quantification using SPME-GC-MS.

Part 1: Chemical Identity & Isomeric Distinction

To ensure analytical accuracy, researchers must distinguish **Ethyl 2-hydroxyhexanoate** from its common isomers found in similar matrices.

Compound	Structure Description	CAS No.	Primary Occurrence	Odor Profile
Ethyl 2-hydroxyhexanoate	Alpha-hydroxy ester (Linear)	52089-55-1	Pineapple, Sake, Wine	Sweet, fruity, pineapple skin
Ethyl 3-hydroxyhexanoate	Beta-hydroxy ester (Linear)	2305-25-1	Citrus, Mango, Aged Wine	Grapefruit, tart, fruity
Ethyl hexanoate	Linear ester (No -OH)	123-66-0	Ubiquitous (Apple, Pineapple)	Sweet, anise, banana
Ethyl 2-hydroxy-4-methylpentanoate	Branched alpha-hydroxy	53163-71-6	Botrytis Wines, Blackberry	Cooked fruit, blackberry

Key Chemical Properties:

- Molecular Formula: CC(O)CCCC(=O)OCC

[1]

- Molecular Weight: 160.21 g/mol [1]
- LogP: ~1.49 (More polar than ethyl hexanoate due to the -hydroxyl group).
- Chirality: Naturally occurs primarily as the (S)-enantiomer due to specific enzymatic reduction of 2-keto precursors, though racemic mixtures are common in synthetic standards.

Part 2: Natural Occurrence Matrix

Ananas comosus (Pineapple)

Ethyl 2-hydroxyhexanoate is a contributor to the "ripe" profile of pineapple.[1] Unlike the dominant ethyl hexanoate which provides the generic fruity impact, the hydroxy-esters contribute to the heavy, syrupy, and "jammy" notes associated with late-stage maturation.

- Concentration: Trace to Low ().
- Distribution: Higher concentrations are found in the pulp compared to the core.[2]
- Maturation: Levels increase significantly during the senescence phase of the fruit, correlating with the breakdown of cell walls and release of fatty acid precursors.

Fermented Beverages (Wine & Sake)

In fermentation, this compound appears as a secondary metabolite. Its presence is often linked to specific yeast strains (*Saccharomyces cerevisiae*) or fungal infection (*Botrytis cinerea*).

- Sake: Found in Ginjo style sake, contributing to the complex "aging" bouquet.
- Botrytized Wines (Sauternes/Tokaji): While ethyl 2-hydroxy-4-methylpentanoate is the primary marker for "Noble Rot," **ethyl 2-hydroxyhexanoate** is present as a minor congener, derived from the metabolism of straight-chain fatty acids rather than leucine.

Part 3: Biosynthetic Mechanisms

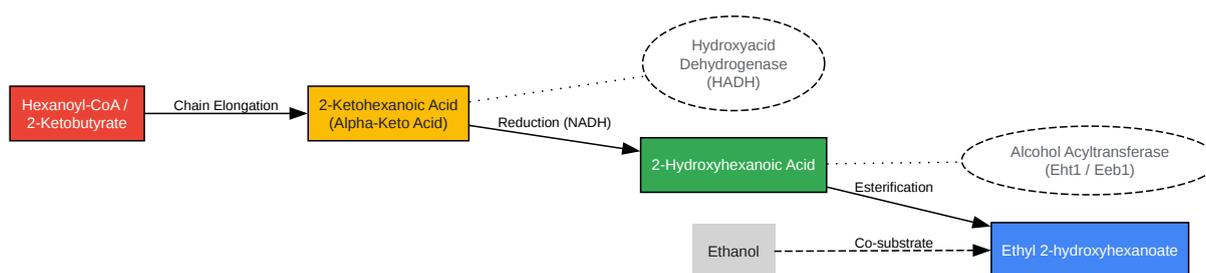
The biosynthesis of **Ethyl 2-hydroxyhexanoate** differs fundamentally from the standard beta-oxidation pathway that produces 3-hydroxy esters. It follows an Alpha-Keto Acid Reduction pathway, often considered a side-branch of the Ehrlich pathway or fatty acid alpha-oxidation.

Pathway Logic[4]

- Precursor Formation: The pathway begins with 2-Ketohexanoic acid. This intermediate arises either from the transamination of the non-proteinogenic amino acid Norleucine or, more commonly in yeast, from the chain elongation of alpha-keto acids (2-ketobutyrate + Acetyl-CoA).

- Enzymatic Reduction: A specific 2-hydroxyacid dehydrogenase (HADH) reduces the ketone to a hydroxyl group. This step introduces chirality.
- Esterification: The resulting 2-hydroxyhexanoic acid is esterified with ethanol by Alcohol Acyltransferases (AATs), specifically Eht1 or Eeb1 in yeast.

Biosynthesis Diagram



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Caption: Putative biosynthetic pathway of **Ethyl 2-hydroxyhexanoate** via 2-keto acid reduction in yeast metabolism.

Part 4: Analytical Methodologies

Due to the polarity of the hydroxyl group and the trace levels in nature, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard for analysis.

Protocol: HS-SPME-GC-MS Quantification[5]

1. Sample Preparation

- Matrix: 5g of fruit pulp (homogenized) or 5mL of wine.
- Salt Addition: Add 1.5g NaCl (30% w/v) to increase ionic strength and drive volatiles into the headspace ("Salting out" effect).
- Internal Standard: Add

of Ethyl heptanoate or Ethyl 2-hydroxy-3-methylbutanoate (deuterated if available) at 10 ppm.

- Vial: Seal in a 20mL amber headspace vial with a PTFE/silicone septum.

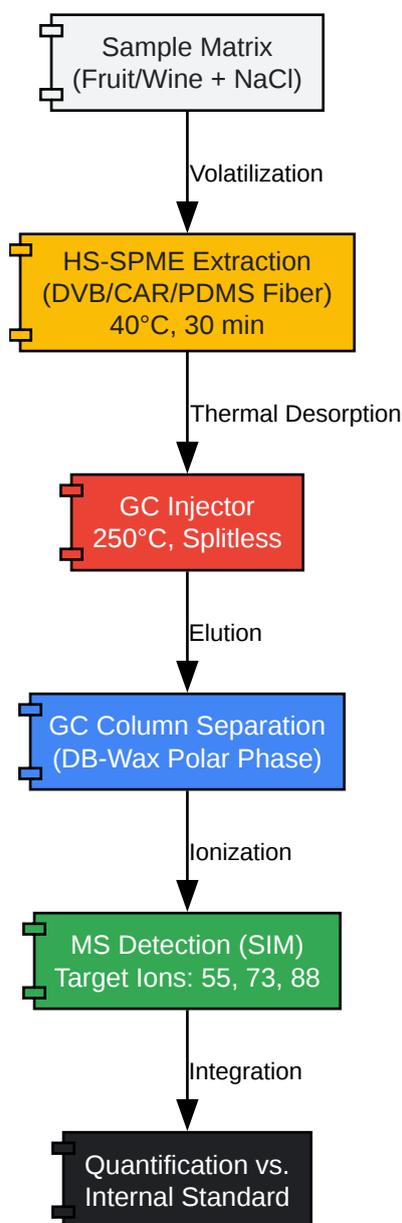
2. SPME Extraction

- Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30
. This tri-phase fiber covers the wide polarity range needed for hydroxy-esters.
- Incubation: 40°C for 15 minutes (agitation at 250 rpm).
- Extraction: Expose fiber for 30 minutes at 40°C.

3. GC-MS Configuration

- Column: DB-Wax or HP-INNOWax (Polar polyethylene glycol).
 - Reasoning: Non-polar columns (DB-5) often co-elute hydroxy isomers. A polar column interacts with the -OH group, significantly shifting the retention time of **Ethyl 2-hydroxyhexanoate** away from Ethyl hexanoate.
- Injector: Splitless mode at 250°C. Desorption time: 3 minutes.
- Oven Program:
 - 40°C hold for 2 min.
 - Ramp 5°C/min to 230°C.
 - Hold 5 min.
- Detection (MS): SIM (Selected Ion Monitoring) mode for quantification.
 - Target Ions: m/z 55, 73, 88 (Characteristic fragment for ethyl esters with alpha-hydroxy substitution).

Analytical Workflow Diagram



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Caption: Optimized HS-SPME-GC-MS workflow for the isolation of polar hydroxy-esters.

Part 5: References

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- To cite this document: BenchChem. [Technical Guide: Natural Occurrence and Analysis of Ethyl 2-Hydroxyhexanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021374#natural-occurrence-of-ethyl-2-hydroxyhexanoate>]

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